molecular formula C14H16O2 B13772719 2,3-Diethoxynaphthalene CAS No. 70708-30-4

2,3-Diethoxynaphthalene

Cat. No.: B13772719
CAS No.: 70708-30-4
M. Wt: 216.27 g/mol
InChI Key: ZTWXEGJBUBRWFB-UHFFFAOYSA-N
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Description

2,3-Diethoxynaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of two ethoxy groups attached to the 2nd and 3rd positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethoxynaphthalene typically involves the ethylation of 2,3-dihydroxynaphthalene. The reaction is carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like acetone or ethanol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diethoxynaphthalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the naphthalene ring.

Scientific Research Applications

2,3-Diethoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diethoxynaphthalene involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ethoxy substitutions, which can influence its chemical reactivity and physical properties

Properties

CAS No.

70708-30-4

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2,3-diethoxynaphthalene

InChI

InChI=1S/C14H16O2/c1-3-15-13-9-11-7-5-6-8-12(11)10-14(13)16-4-2/h5-10H,3-4H2,1-2H3

InChI Key

ZTWXEGJBUBRWFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC=CC=C2C=C1OCC

Origin of Product

United States

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